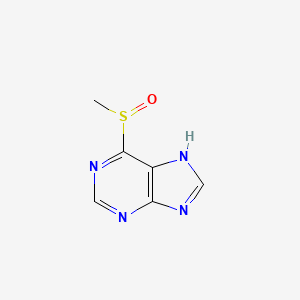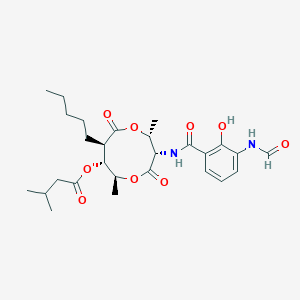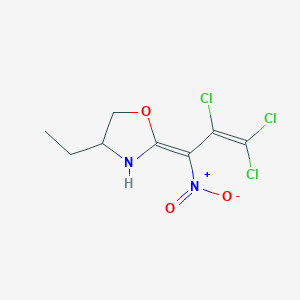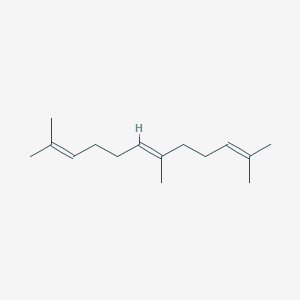
(6E)-2,6,11-trimethyldodeca-2,6,10-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tanacetene typically involves the extraction from the roots and aerial parts of Tanacetum longifolium using solvents like hexane and chloroform . The extraction process is followed by purification steps, including chromatography, to isolate the pure compound.
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of tanacetene. Most of the available data pertains to laboratory-scale extraction and purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
(6E)-2,6,11-trimethyldodeca-2,6,10-triene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in tanacetene.
Substitution: Substitution reactions can introduce new functional groups into the tanacetene molecule.
Common Reagents and Conditions
Common reagents used in the reactions of tanacetene include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of tanacetene depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives of tanacetene.
Wissenschaftliche Forschungsanwendungen
(6E)-2,6,11-trimethyldodeca-2,6,10-triene has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a building block for synthesizing other complex molecules.
Biology: Research on tanacetene includes its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Industry: this compound’s unique chemical structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tanacetene involves its interaction with specific molecular targets and pathways. While the exact mechanism is still under investigation, it is believed that tanacetene exerts its effects by modulating various biochemical pathways and
Eigenschaften
Molekularformel |
C15H26 |
|---|---|
Molekulargewicht |
206.37 g/mol |
IUPAC-Name |
(6E)-2,6,11-trimethyldodeca-2,6,10-triene |
InChI |
InChI=1S/C15H26/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h9-11H,6-8,12H2,1-5H3/b15-11+ |
InChI-Schlüssel |
SATOEJVASOISEY-RVDMUPIBSA-N |
SMILES |
CC(=CCCC=C(C)CCC=C(C)C)C |
Isomerische SMILES |
CC(=CCC/C=C(\C)/CCC=C(C)C)C |
Kanonische SMILES |
CC(=CCCC=C(C)CCC=C(C)C)C |
Synonyme |
(2E,6E,10E)-2,6,11-trimethyl-dodeca-2,6,10-triene tanacetene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


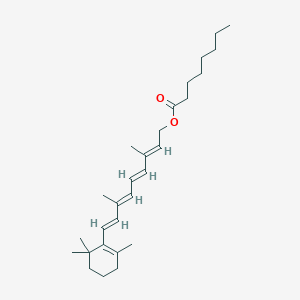
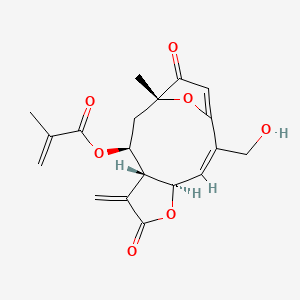
![2-[(Z)-[(1Z)-1-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine](/img/structure/B1232743.png)
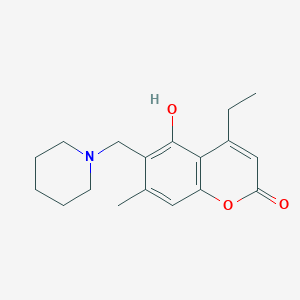
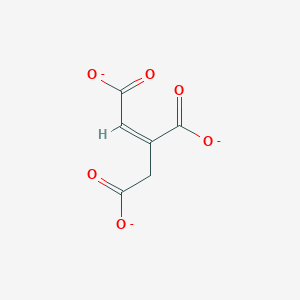
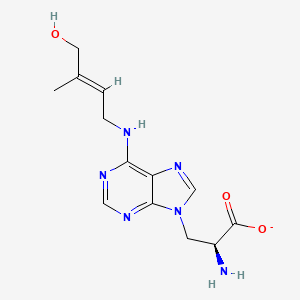
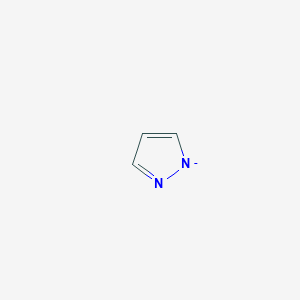
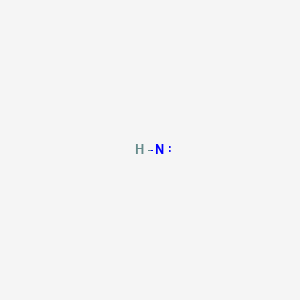
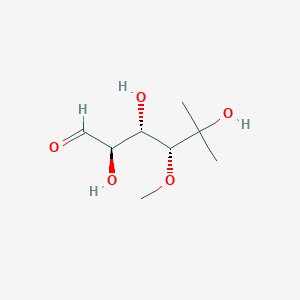
![[(E)-C-[4-(2,2-dimethylpropanoyl)phenyl]-N-methoxycarbonimidoyl] 4-(2,2-dimethylpropanoyl)benzoate](/img/structure/B1232756.png)
![(4R,4aS,7Z,7aR,12bS)-3-(cyclopropylmethyl)-7-(3-phenylpropoxyimino)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1232758.png)
